molecular formula C23H41N2O4P B13850847 P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt

P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt

Cat. No.: B13850847
M. Wt: 440.6 g/mol
InChI Key: ULLIGTGGSYHLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C23H41N2O4P

Molecular Weight

440.6 g/mol

IUPAC Name

cyclohexanamine;[4-(decanoylamino)phenyl]methylphosphonic acid

InChI

InChI=1S/C17H28NO4P.C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);6H,1-5,7H2

InChI Key

ULLIGTGGSYHLPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.C1CCC(CC1)N

Origin of Product

United States

Chemical Reactions Analysis

P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt is used extensively in scientific research, particularly in the field of proteomics . It can be used as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it may have applications in the development of new therapeutic agents and in the study of various biological pathways.

Mechanism of Action

The exact mechanism of action of P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt is not well-documented. it is likely to interact with specific molecular targets and pathways within cells, influencing various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Counterion Notable Activity/Use Reference
This compound Phosphonic acid 4-[(1-Oxodecyl)amino]benzyl Cyclohexylamine Pharmaceutical intermediate
(S/R)-1-(3′-Methylbiphenyl-4-sulfonylamino)-methylpropyl Phosphonic Acid Salt Phosphonic acid 3′-Methylbiphenyl-4-sulfonylamino-methylpropyl Cyclohexylamine MMP inhibition (IC50: MMP-2 = 1.5 nM)
O-2,2-Dimethylpropyl Methylphosphonothioic Acid Salt Phosphonothioic acid 2,2-Dimethylpropyl ester Dicyclohexylammonium Regulated chemical (Schedule 2B04)
4-(Cyclopropyl-Oxo-Methyl)-Phenyl Acetic Acid Salt Carboxylic acid 4-(Cyclopropyl-oxo-methyl)-α,α-dimethylphenyl Cyclohexylamine Synthetic intermediate
Phosphoenolpyruvic Acid Cyclohexylammonium Salt Phosphoenolpyruvate None Cyclohexylammonium Biochemical assays (e.g., ATP synthesis)

Key Findings

Structural Diversity: The target compound’s 4-[(1-oxodecyl)amino]benzyl group distinguishes it from analogues with sulfonyl, thiophosphonic, or carboxylic acid moieties.

Biological Activity: While the MMP-inhibiting analogue shows nanomolar potency, the target compound’s pharmacological profile remains undefined.

Regulatory Considerations: Phosphonothioic acid derivatives are subject to stricter controls, highlighting the importance of substituents in regulatory classification .

Counterion Role : Cyclohexylamine enhances solubility and crystallinity across compounds, making it a preferred choice in salt formation .

Biological Activity

P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt, with CAS number 1333318-20-9, is a phosphonate compound that has garnered attention for its biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H41N2O4P
  • Molecular Weight : 440.563 g/mol
  • Structural Characteristics : The compound features a phosphonic acid group attached to an aromatic phenyl ring, which is further substituted with a decyl chain and an amino group.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymatic processes. Phosphonates are known to mimic phosphate groups and interfere with phosphatase enzymes, which play critical roles in various biochemical pathways. This inhibition can lead to significant effects on cellular signaling and metabolism.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that phosphonate compounds exhibit broad-spectrum antimicrobial activity. For instance, P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid has shown effectiveness against various bacterial strains, potentially due to its structural similarity to natural phosphonates that are known to disrupt bacterial cell wall synthesis .
  • Anticancer Activity :
    • Preliminary research suggests that this compound may possess anticancer properties. Phosphonates have been studied for their ability to induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions. This inhibition can affect processes such as lipid metabolism and signal transduction pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various phosphonate derivatives highlighted the effectiveness of P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Potential

Research focusing on the cytotoxic effects of phosphonates on cancer cell lines revealed that P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid induced significant apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell death pathways and found that the compound triggered mitochondrial dysfunction, leading to caspase activation and subsequent apoptosis .

Data Summary

PropertyDetails
CAS Number 1333318-20-9
Molecular Formula C23H41N2O4P
Molecular Weight 440.563 g/mol
Biological Activities Antimicrobial, Anticancer
Mechanism of Action Enzyme inhibition

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic synthesis combining:

  • Formation of the amide linkage between a decanoyl (1-oxodecyl) moiety and a para-aminobenzyl intermediate.
  • Introduction of the phosphonic acid group at the benzyl position.
  • Salt formation with cyclohexylamine to enhance compound stability and solubility.

This approach aligns with general methods used for synthesizing related phosphonic acid derivatives, such as (4-decanamidobenzyl)phosphonic acid, which shares structural similarities and synthetic routes.

Stepwise Preparation Outline

Step Reaction Description Key Reagents/Conditions Notes
1 Synthesis of 4-aminobenzylphosphonic acid intermediate Starting from 4-nitrobenzyl bromide or chloride, followed by reduction and phosphonation Reduction of nitro group to amine; phosphonation via Michaelis-Arbuzov or related reaction
2 Formation of amide bond with decanoyl chloride Reaction of 4-aminobenzylphosphonic acid with decanoyl chloride in presence of base (e.g., triethylamine) Amide bond formation under mild conditions to avoid phosphonic acid degradation
3 Salt formation with cyclohexylamine Neutralization of phosphonic acid moiety with cyclohexylamine Salt formation improves compound handling and stability

Detailed Reaction Conditions

  • Phosphonation: The benzyl halide intermediate is reacted with a trialkyl phosphite (e.g., triethyl phosphite) under heating to introduce the phosphonate ester, which is subsequently hydrolyzed to the phosphonic acid.
  • Amide Formation: The 4-aminobenzylphosphonic acid is reacted with 1-oxodecyl chloride (decanoyl chloride) in anhydrous solvent (e.g., dichloromethane) with a base to scavenge HCl formed.
  • Salt Formation: The free phosphonic acid is treated with cyclohexylamine in a suitable solvent (e.g., ethanol or water) to form the cyclohexylamine salt, enhancing solubility and crystallinity.

Research Findings and Optimization

Yield and Purity Considerations

  • The choice of solvent and temperature during amide formation critically affects yield; lower temperatures favor selectivity.
  • Hydrolysis of phosphonate esters must be carefully controlled to avoid over-hydrolysis or side reactions.
  • Salt formation with cyclohexylamine typically yields crystalline products with improved shelf stability.

Analytical Characterization

Summary Table of Preparation Methods

Aspect Description/Methodology
Starting Materials 4-nitrobenzyl halide, triethyl phosphite, decanoyl chloride, cyclohexylamine
Key Reactions Reduction, phosphonation, amide bond formation, salt formation
Solvents Used Dichloromethane, ethanol, water
Reaction Conditions Heating for phosphonation, mild base conditions for amide formation
Purification Techniques Crystallization of salt, chromatography if needed
Final Product Form Cyclohexylamine salt, solid crystalline

Q & A

Basic: What synthetic methodologies are recommended for preparing P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt?

Answer:
The synthesis involves coupling reactions between phosphonic acid derivatives and amine-containing precursors. A validated approach includes:

  • Step 1: React 4-[(1-oxodecyl)amino]benzyl alcohol with phosphonic acid derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the phosphonic ester intermediate.
  • Step 2: Neutralize the phosphonic acid with cyclohexylamine to form the salt.
  • Purification: Use silica gel column chromatography (eluent: dichloromethane/methanol gradient) to isolate the product. Confirm purity via HPLC (>98%) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Structural validation requires:

  • Single-crystal X-ray diffraction (XRD): Resolve bond lengths, angles, and hydrogen-bonding networks. For example, phosphonic acid salts often exhibit intermolecular N–H⋯O and O–H⋯O interactions, stabilizing the crystal lattice .
  • Spectroscopic techniques:
    • 31^31P NMR to confirm phosphonic acid moiety (δ ≈ 20–25 ppm).
    • FT-IR for P=O stretching (≈1150–1250 cm1^{-1}) and N–H bending (≈1600 cm1^{-1}).
  • Elemental analysis: Match calculated vs. observed C, H, N, and P content (±0.4% tolerance) .

Advanced: How do salt forms (e.g., cyclohexylamine vs. sodium) influence solubility and stability?

Answer:

  • Solubility: Cyclohexylamine salts generally exhibit lower aqueous solubility compared to sodium salts due to hydrophobic cyclohexyl groups. Conduct comparative solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
  • Stability: Perform accelerated stability testing (40°C/75% RH for 6 months). Cyclohexylamine salts may show superior hydrolytic stability in acidic conditions (pH <5) due to reduced ionizability of the phosphonic acid group .

Advanced: How can researchers resolve contradictions in reported bioactivity data for phosphonic acid derivatives?

Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Purity reassessment: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect trace impurities (<0.5%).
  • Bioassay standardization:
    • Use a common cell line (e.g., HeLa or MCF-7) and consistent ATP-based viability assays.
    • Compare IC50_{50} values under identical conditions (e.g., 48-hour exposure, 10% FBS media) .
  • Computational validation: Perform docking studies to verify target binding (e.g., phosphonate interactions with kinase active sites) .

Advanced: What analytical methods are suitable for studying degradation products under stress conditions?

Answer:

  • Forced degradation: Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% H2_2O2_2).
  • Analysis:
    • LC-MS/MS: Identify degradation products (e.g., dealkylated phosphonic acid or hydrolyzed cyclohexylamine).
    • Thermogravimetric analysis (TGA): Monitor mass loss due to decomposition (typical onset >200°C for phosphonic acid salts) .

Basic: What precautions are critical when handling this compound in vitro?

Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.
  • Solubilization: Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers (<0.1% DMSO final concentration to avoid cytotoxicity).
  • Waste disposal: Neutralize acidic/basic waste with 1 M NaOH or HCl before disposal, adhering to institutional guidelines for phosphonate-containing compounds .

Advanced: How can researchers optimize phosphonic acid salt formulations for enhanced cellular uptake?

Answer:

  • Lipid-based delivery systems: Encapsulate the salt in liposomes (e.g., DOPC/cholesterol, 70:30 molar ratio) and assess uptake via flow cytometry (fluorescence-labeled analogs).
  • Counterion screening: Test alternative amines (e.g., tromethamine) for improved logP values. Measure partition coefficients (octanol/water) to predict membrane permeability .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to phosphonate-recognizing enzymes (e.g., alkaline phosphatases).
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key parameters: RMSD (<2 Å), binding free energy (MM/PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.